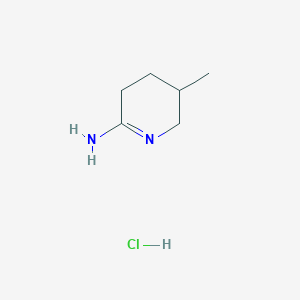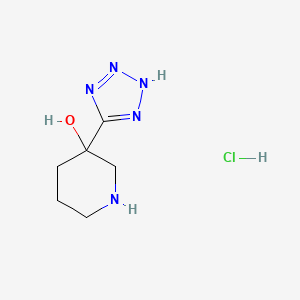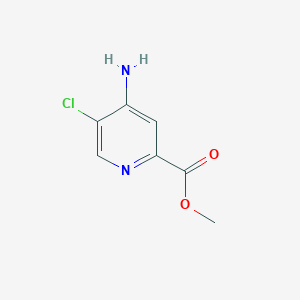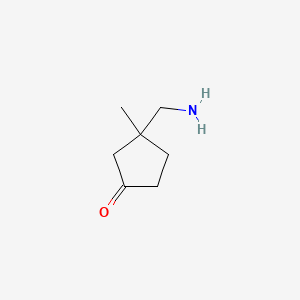![molecular formula C8H20Cl2N2 B13460576 methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C7H16N2.2ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride typically involves the reaction of (S)-N-methyl-1-(piperidin-2-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
Starting Materials: (S)-N-methyl-1-(piperidin-2-yl)methanamine and hydrochloric acid.
Reaction Conditions: The reaction is usually performed at room temperature with a controlled addition of hydrochloric acid to the amine compound.
Purification: The resulting product is purified through recrystallization to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of amines in biochemical processes.
Wirkmechanismus
The mechanism of action of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- (S)-(+)-2-Methylpiperidine
- Betahistine
Uniqueness
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and binding characteristics, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H20Cl2N2 |
|---|---|
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
N-methyl-1-[(2S)-1-methylpiperidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-8-5-3-4-6-10(8)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
VQZKHSGHYAPWKL-JZGIKJSDSA-N |
Isomerische SMILES |
CNC[C@@H]1CCCCN1C.Cl.Cl |
Kanonische SMILES |
CNCC1CCCCN1C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)

![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)






